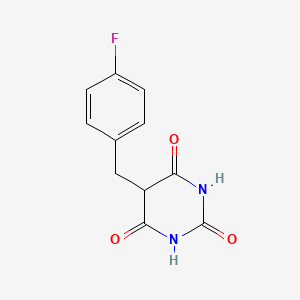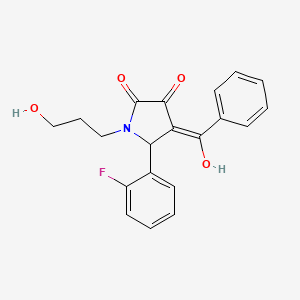![molecular formula C17H15NO4 B5402700 3-{[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzoic acid](/img/structure/B5402700.png)
3-{[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzoic acid, commonly known as MPPA, is a chemical compound that belongs to the family of non-steroidal anti-inflammatory drugs (NSAIDs). MPPA is a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of prostaglandins, which are involved in inflammation, pain, and fever.
Mécanisme D'action
MPPA exerts its anti-inflammatory and analgesic effects by inhibiting the activity of COX-2, which is responsible for the production of prostaglandins involved in inflammation, pain, and fever. MPPA binds to the active site of COX-2 and prevents the conversion of arachidonic acid to prostaglandins.
Biochemical and Physiological Effects:
MPPA has been shown to reduce the levels of prostaglandins in inflamed tissues, which leads to a reduction in inflammation and pain. MPPA also reduces the production of cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), which are involved in the inflammatory response. MPPA has also been shown to reduce the expression of adhesion molecules, such as intercellular adhesion molecule-1 (ICAM-1), which are involved in the recruitment of leukocytes to inflamed tissues.
Avantages Et Limitations Des Expériences En Laboratoire
MPPA has several advantages for lab experiments. It is a potent and selective inhibitor of COX-2, which makes it an ideal tool for studying the role of COX-2 in inflammation, pain, and fever. MPPA is also relatively stable and can be easily synthesized in large quantities. However, MPPA has some limitations for lab experiments. It has a relatively short half-life in vivo, which limits its usefulness for long-term studies. MPPA also has some off-target effects, such as inhibition of COX-1 and lipoxygenase, which may complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the study of MPPA. One direction is to investigate the potential therapeutic applications of MPPA in human diseases, such as arthritis, cancer, and Alzheimer's disease. Another direction is to develop more potent and selective COX-2 inhibitors based on the structure of MPPA. Finally, the role of COX-2 in various physiological processes, such as wound healing and tissue repair, should be further investigated using MPPA as a tool.
Méthodes De Synthèse
MPPA can be synthesized by the reaction of 4-methoxyphenylacetic acid with acetyl chloride to form 4-methoxyphenylacetyl chloride, followed by the reaction of this intermediate with 3-aminobenzoic acid in the presence of triethylamine and N,N'-dicyclohexylcarbodiimide (DCC) as coupling agents. The resulting product is then purified by column chromatography to obtain pure MPPA.
Applications De Recherche Scientifique
MPPA has been extensively studied for its anti-inflammatory and analgesic properties. It has been shown to be effective in reducing inflammation and pain in various animal models of inflammation, such as carrageenan-induced paw edema, formalin-induced hind paw licking, and acetic acid-induced writhing. MPPA has also been shown to be effective in reducing fever in animal models of pyrogen-induced fever.
Propriétés
IUPAC Name |
3-[[(Z)-3-(4-methoxyphenyl)-3-oxoprop-1-enyl]amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c1-22-15-7-5-12(6-8-15)16(19)9-10-18-14-4-2-3-13(11-14)17(20)21/h2-11,18H,1H3,(H,20,21)/b10-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDSFSUXALANNJO-KTKRTIGZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C=CNC2=CC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)/C=C\NC2=CC=CC(=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{2-[(2-fluorobenzyl)oxy]phenyl}-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5402626.png)
![(3S*,5S*)-1-cyclopentyl-5-{[(3-pyridinylmethyl)amino]carbonyl}-3-piperidinecarboxylic acid](/img/structure/B5402629.png)
![2-(2-chloro-6-ethoxy-4-{[(2-thienylmethyl)amino]methyl}phenoxy)acetamide hydrochloride](/img/structure/B5402635.png)



![1-[3-(4,5-dimethyl-1H-pyrazol-3-yl)propanoyl]-4-(hydroxymethyl)-4-azepanol](/img/structure/B5402659.png)
![ethyl N-{[2-(3-methoxyphenyl)-1-piperidinyl]carbonyl}-beta-alaninate](/img/structure/B5402669.png)
![N-[(5-isopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-methyl-1-benzothiophene-2-carboxamide](/img/structure/B5402678.png)
![8-[2-(2-ethylphenoxy)ethyl]-1-oxa-8-azaspiro[4.6]undecan-9-one](/img/structure/B5402693.png)
![3-isopropyl-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]isoxazole-5-carboxamide](/img/structure/B5402701.png)
![N-isopropyl-1-methyl-N-[(5-oxopyrrolidin-2-yl)methyl]-1H-indole-3-carboxamide](/img/structure/B5402702.png)

![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[2-hydroxy-1-(hydroxymethyl)ethyl]acetamide](/img/structure/B5402725.png)